N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline
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Overview
Description
N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a methylphenyl group and a methylsulfanyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and aniline-based molecules. Examples include:
- N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline
- N-[(4E)-1-(2-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline .
Uniqueness
The uniqueness of N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[3,4-d]pyrimidine core with a methylphenyl group and a methylsulfanyl aniline moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H17N5S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-(2-methylsulfanylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5S/c1-13-6-5-7-14(10-13)24-19-15(11-22-24)18(20-12-21-19)23-16-8-3-4-9-17(16)25-2/h3-12H,1-2H3,(H,20,21,23) |
InChI Key |
AMOCIPVUFVTFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4SC |
Origin of Product |
United States |
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